![molecular formula C10H12O2 B14597238 [(2R,4R)-4-Phenyloxetan-2-yl]methanol CAS No. 61266-69-1](/img/structure/B14597238.png)
[(2R,4R)-4-Phenyloxetan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4R)-4-Phenyloxetan-2-yl]methanol is a chiral compound with the molecular formula C10H12O2 It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, which is substituted with a phenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-Phenyloxetan-2-yl]methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a phenyl-substituted epoxide with a suitable nucleophile under controlled conditions to form the oxetane ring. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a base or acid catalyst to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-Phenyloxetan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenyl group or the hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [(2R,4R)-4-Phenyloxetan-2-yl]methanal or [(2R,4R)-4-Phenyloxetan-2-yl]carboxylic acid.
Reduction: Formation of this compound or the corresponding alkane.
Substitution: Formation of various substituted oxetane derivatives depending on the reagents used.
Scientific Research Applications
[(2R,4R)-4-Phenyloxetan-2-yl]methanol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-Phenyloxetan-2-yl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the oxetane ring and the chiral centers can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
[(2R,4R)-4-Phenyloxetan-2-yl]methanol can be compared with other similar compounds, such as:
[(2R,4R)-4-(4-Fluorophenyl)oxetan-2-yl]methanol: Similar structure but with a fluorine substituent on the phenyl ring, which can alter its chemical and biological properties.
[(2R,4R)-4-Methyloxetan-2-yl]methanol: Similar structure but with a methyl group instead of a phenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61266-69-1 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
[(2R,4R)-4-phenyloxetan-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c11-7-9-6-10(12-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
InChI Key |
RHDWQQSYKQBDGI-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H]1C2=CC=CC=C2)CO |
Canonical SMILES |
C1C(OC1C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
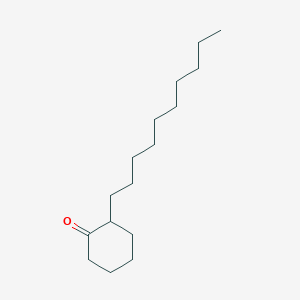
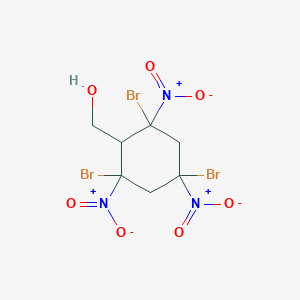
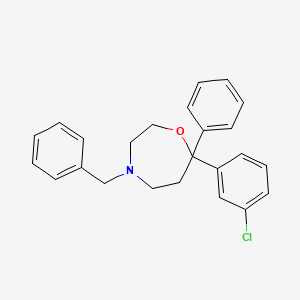
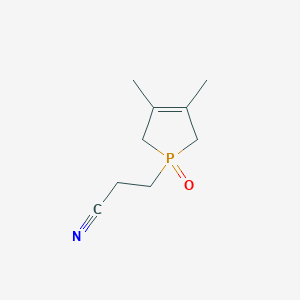

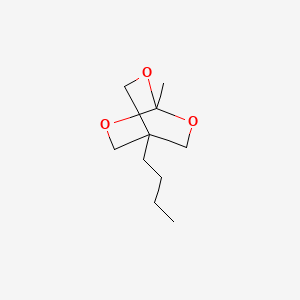
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)
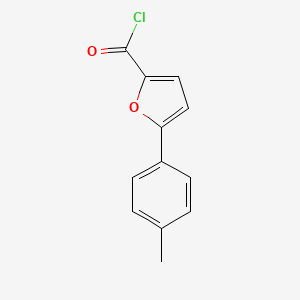

![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
